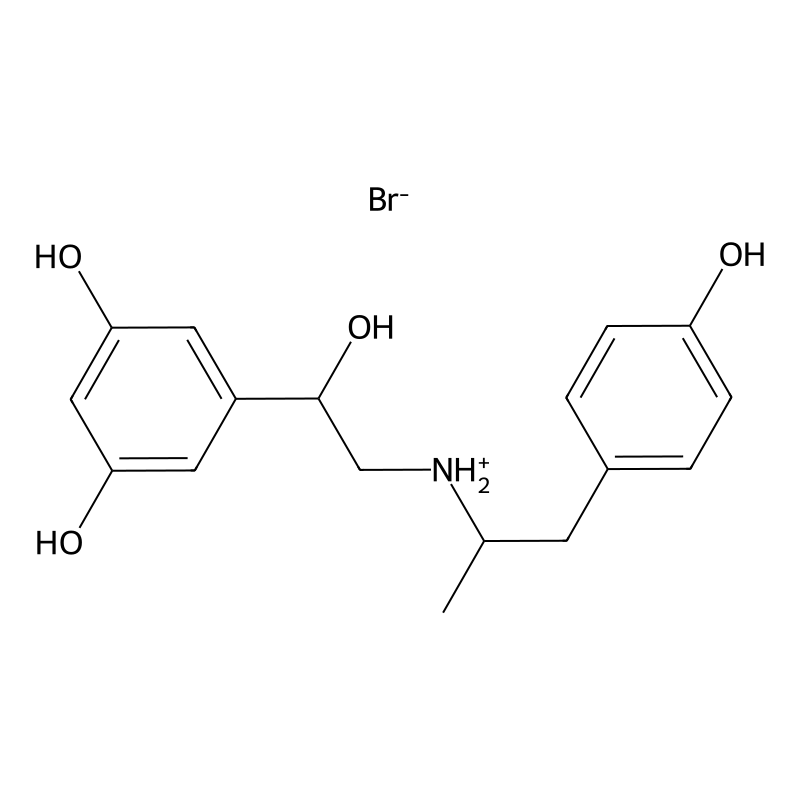

Fenoterol Hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fenoterol hydrobromide is a highly potent, short-acting beta-2-adrenergic receptor agonist (SABA) utilized extensively in respiratory and tocolytic formulations [1]. In procurement and formulation contexts, it is distinguished by its high aqueous solubility, stability in acidic to neutral aqueous environments (pH 4.2–5.2), and exceptional receptor binding affinity compared to first-generation SABAs [2]. Supplied typically as a crystalline powder, it enables versatile formulation across metered-dose inhalers (pMDIs), dry powder inhalers, and aqueous nebulizer solutions[1]. Its distinct dielectric properties and high intrinsic activity make it a specialized API that requires precise co-solvent engineering but offers superior dose-sparing capabilities [2].

Substituting fenoterol hydrobromide with other common SABAs like salbutamol (albuterol) or terbutaline compromises both formulation efficiency and target potency [1]. Pharmacodynamically, fenoterol demonstrates significantly higher intrinsic activity at the beta-2-receptor, translating to a requirement for lower active pharmaceutical ingredient (API) loading per dose[1]. Furthermore, from a manufacturing perspective, fenoterol hydrobromide's specific dielectric properties (dielectric constant = 60.1) and solubility profile in ethanol/water co-solvent systems dictate precise propellant compatibility in HFA-based pMDIs [2]. A drop-in substitution with salbutamol sulfate will lead to precipitation, altered aerosolization dynamics, or phase separation without complete reformulation of the propellant matrix[2].

References

- [1] Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol. Int J Clin Pharmacol Ther Toxicol, 1992.

- [2] Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. AAPS PharmSciTech, 2010.

Site-of-Action Activity and Dose-Sparing Potency

Pharmacokinetic and pharmacodynamic modeling demonstrates that fenoterol hydrobromide possesses significantly higher intrinsic activity at the target receptors compared to standard baseline SABAs [1]. Specifically, fenoterol is approximately 25 times more active at the pulmonary site of action than salbutamol and terbutaline [1]. This extreme potency differential means that equipotent therapeutic effects can be achieved with a fraction of the API mass, fundamentally altering the excipient-to-API ratio required in final dosage forms [1].

| Evidence Dimension | Site-of-action bronchodilatory activity |

| Target Compound Data | Fenoterol Hydrobromide (High intrinsic activity) |

| Comparator Or Baseline | Salbutamol and Terbutaline (Baseline) |

| Quantified Difference | Fenoterol is ~25x more active at the site of action. |

| Conditions | In vivo PK/PD modeling of bronchodilatory response. |

Allows for significantly lower API loading per metered dose, reducing bulk material requirements and minimizing the excipient burden in aerosol formulations.

Stereoisomeric Efficacy Profile for Quality Control

Fenoterol features two stereogenic centers, meaning its commercial viability depends heavily on the specific diastereomeric mixture procured[1]. The standard commercial racemate consisting of the (R,R)- and (S,S)-enantiomers is 9 to 20 times more effective at activating the beta-2-adrenergic receptor than the corresponding (R,S)- and (S,R)-racemate [1]. Procurement specifications must therefore strictly control for stereoisomeric purity, as variations in the diastereomeric ratio will cause massive fluctuations in batch-to-batch pharmacological potency [1].

| Evidence Dimension | Beta-2-receptor activation efficacy |

| Target Compound Data | (R,R)/(S,S)-Fenoterol racemate |

| Comparator Or Baseline | (R,S)/(S,R)-Fenoterol racemate |

| Quantified Difference | (R,R)/(S,S) racemate is 9 to 20 times more effective. |

| Conditions | In vitro receptor activation assays. |

Highlights the critical need for strict stereochemical quality control during procurement to ensure batch-to-batch pharmacological reproducibility.

Dielectric Constant and HFA Propellant Compatibility

In the transition to CFC-free pressurized metered-dose inhalers (pMDIs), the solubility of the API in HFA propellants is critical. Fenoterol hydrobromide exhibits a high dielectric constant (60.1), which contrasts sharply with the low dielectric constant of HFA 134a propellant (9.5) [1]. Because of this polarity gap, fenoterol requires precise formulation with ethanol and water co-solvents to induce polarization and achieve complete solubilization [1]. Formulations lacking the correct co-solvent ratio (e.g., those with >74% HFA and <24% ethanol) result in API precipitation [1].

| Evidence Dimension | Dielectric constant and solubility |

| Target Compound Data | Fenoterol Hydrobromide (Dielectric constant = 60.1) |

| Comparator Or Baseline | HFA 134a Propellant (Dielectric constant = 9.5) |

| Quantified Difference | Requires specific co-solvent ratios (<24% ethanol, 1-2.5% water) to bridge the 50.6 gap and prevent precipitation. |

| Conditions | Physical stability assessment in HFA 134a pMDI formulations. |

Dictates the exact co-solvent procurement ratios required to maintain a clear, physically stable solution in modern CFC-free inhaler manufacturing.

Aqueous Stability in Multi-API Formulations

For aqueous nebulizer solutions, API compatibility in multi-drug mixtures is a primary procurement driver. When a 0.625 mcg/mL solution of fenoterol hydrobromide is mixed in equal volumes with a 20% acetylcysteine solution, the fenoterol hydrobromide exhibits only a ~6% loss over 7 hours at 25°C[1]. Furthermore, it remains stable for up to 7 days when combined with ipratropium bromide in 0.9% sodium chloride preserved with benzalkonium chloride [1]. This robust stability profile in acidic to neutral environments (pH 4.2–5.2) validates its use in complex, multi-API respiratory formulations[1].

| Evidence Dimension | Chemical stability in combination solution |

| Target Compound Data | Fenoterol Hydrobromide + Acetylcysteine / Ipratropium |

| Comparator Or Baseline | Baseline degradation thresholds (<10% loss) |

| Quantified Difference | Maintains >94% stability over 7 hours with acetylcysteine; stable for 7 days with ipratropium. |

| Conditions | HPLC analysis of combination inhalation solutions at 25°C. |

Proves its suitability for multi-API nebulizer formulations, enabling the development of combination respiratory therapeutics without rapid API degradation.

High-Potency pMDI Manufacturing

Ideal for HFA-134a metered-dose inhalers utilizing ethanol co-solvents, where its high potency allows for microgram-level dosing (e.g., 100-200 mcg/puff), minimizing the required API volume per batch [1].

Combination Nebulizer Solutions

Selected for aqueous inhalation therapies requiring co-formulation with anticholinergics (like ipratropium bromide) or mucolytics, due to its proven stability in acidic aqueous environments [2].

Tocolytic Infusion Formulations

Procured for intravenous solutions aimed at delaying premature labor, leveraging its rapid onset and high beta-2 intrinsic activity compared to alternative SABAs [3].

Stereospecific Receptor Modeling

Used as a high-affinity benchmark ligand in GPCR assays and structural biology studies investigating beta-2-adrenoceptor conformational states, specifically utilizing the highly active (R,R)/(S,S) racemate [4].

References

- [1] Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. AAPS PharmSciTech, 2010.

- [2] Trissel's Stability of Compounded Formulations, 6th Edition.

- [3] Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol. Int J Clin Pharmacol Ther Toxicol, 1992.

- [4] Fenoterol - Stereoisomers and Pharmacological Profile.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Pharmacology

Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.

MeSH Pharmacological Classification

ATC Code

G02 - Other gynecologicals

G02C - Other gynecologicals

G02CA - Sympathomimetics, labour repressants

G02CA03 - Fenoterol

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC04 - Fenoterol

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03C - Adrenergics for systemic use

R03CC - Selective beta-2-adrenoreceptor agonists

R03CC04 - Fenoterol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Kässner F, Hodder R, Bateman ED. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease. Drugs. 2004;64(15):1671-82. Review. PubMed PMID: 15257628.

3: Beasley R, Pearce N, Crane J, Burgess C. Withdrawal of fenoterol and the end of the New Zealand asthma mortality epidemic. Int Arch Allergy Immunol. 1995 May-Jun;107(1-3):325-7. Review. PubMed PMID: 7613161.

4: Hochhaus G, Möllmann H. Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol. Int J Clin Pharmacol Ther Toxicol. 1992 Sep;30(9):342-62. Review. PubMed PMID: 1358833.

5: Boe J, Kongerud J, Bodd E. [Is fenoterol therapy related to increased asthma mortality?]. Tidsskr Nor Laegeforen. 1992 Feb 20;112(5):661-3. Review. Norwegian. PubMed PMID: 1557737.

6: Fenoterol and asthma deaths. Drug Ther Bull. 1990 Dec 10;28(25):65-6. Review. PubMed PMID: 2131236.

7: Elwood JM. Fenoterol: the evidence leading to restriction of it use. N Z Med J. 1990 Aug 22;103(896):395-7. Review. PubMed PMID: 2200989.

8: Svedmyr N. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. Pharmacotherapy. 1985 May-Jun;5(3):109-26. Review. PubMed PMID: 2991865.

9: Meinen K. [Does tocolysis with fenoterol cause myocardial necrosis?]. Z Geburtshilfe Perinatol. 1983 Sep-Oct;187(5):209-17. Review. German. PubMed PMID: 6359742.

10: Heel RC, Brogden RN, Speight TM, Avery GS. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs. 1978 Jan;15(1):3-32. Review. PubMed PMID: 342228.